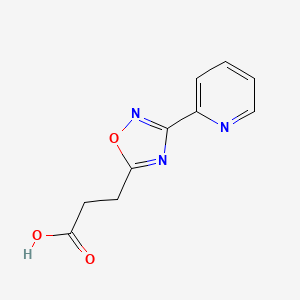
3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Overview
Description
The compound 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the pyridinyl group suggests potential for various biological activities, and the propanoic acid moiety could imply a role in binding to biological receptors or enzymes.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves cyclization reactions of hydrazides with carbon disulfide or other cyclizing agents. For example, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was achieved by reacting a yellow colored compound with carbon disulfide and potassium hydroxide in absolute ethanol, resulting in a brown colored compound with significant antimicrobial activity . Although the specific synthesis of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as IR, NMR, and MS. For instance, the crystal structure of a related compound was determined using single crystal X-ray crystallography, revealing a monoclinic spatial structure with coplanar aromatic rings, which allows for conjugation . Such structural features are crucial for the optical and electronic properties of these compounds.
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, including those that lead to the formation of nitrenes, as seen in the thermolysis of tetrazolo[1,5-a]pyridine and pyrido[2,3-a][1,2,4]oxadiazol-2-one to generate 2-pyridylnitrene . The reactivity of these compounds can be exploited in the synthesis of novel materials or as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For example, the absorption and fluorescence spectral characteristics of these compounds can vary depending on the substituents on the oxadiazole ring and the nature of the conjugated system . The polymorphism of these compounds, as studied in different oxadiazole derivatives, can lead to variations in intermolecular interactions and crystal packing, which in turn affect their physical properties . Additionally, hydrogen bonding and π-π stacking interactions can contribute to the formation of three-dimensional architectures in the solid state, as observed in the perchlorate salt of a di-2-pyridyl-1,2,5-oxadiazole derivative .
Scientific Research Applications
Therapeutic Applications
1,3,4-Oxadiazole derivatives are known for their wide range of therapeutic activities. The presence of the 1,3,4-oxadiazole ring, often found in synthetic molecules, allows for effective binding with various enzymes and receptors in biological systems. This interaction facilitates an array of bioactivities, making these compounds highly relevant in medicinal chemistry for the treatment of various diseases (Verma et al., 2019). Oxadiazole derivatives are extensively researched for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties.
Antimicrobial Activity
The search for new antimicrobial agents has led to significant interest in 1,3,4-oxadiazole derivatives. These compounds have shown promising antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities, often exceeding the activity of known antibiotics. This highlights their potential as novel antimicrobial drugs (Glomb & Świątek, 2021).
Synthesis and Design of New Compounds
The heterocyclic chemistry of 1,3,4-oxadiazoles is a fertile ground for the synthesis of new medicinal species. Recent developments in the synthesis and biological applications of 1,3,4-oxadiazole candidates have been reviewed, highlighting their role in addressing numerous diseases and contributing to the advancement of therapeutic agents (Nayak & Poojary, 2019).
Metal-Ion Sensing and Material Science Applications
1,3,4-Oxadiazoles have also found applications in material science, particularly in the development of metal-ion sensors. Their photoluminescent properties, thermal and chemical stability, and potential coordination sites make them suitable for the development of chemosensors. These features are valuable in creating materials with specific electronic or photonic properties (Sharma et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .
Mode of Action
It is known that the compound has a molecular weight of 21920 , which suggests it may be able to interact with various biological molecules.
Pharmacokinetics
The compound has a predicted melting point of 159.60°C and a predicted boiling point of 468.6°C at 760 mmHg . Its predicted density is 1.4 g/cm³ . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid’s action are currently unknown. As research progresses, we can expect to gain more insight into these effects .
properties
IUPAC Name |
3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)5-4-8-12-10(13-16-8)7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLZSTCHCICYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390380 | |
| Record name | 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
CAS RN |
99185-87-2 | |
| Record name | 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)



![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)
![1-(3-Fluoro-benzyl)-[1,4]diazepane](/img/structure/B1307085.png)







